2-Allyloxytetrahydropyran
Overview
Description
2-Allyloxytetrahydropyran is an organic compound with the molecular formula C8H14O2. . The compound is characterized by the presence of an allyloxy group attached to a tetrahydropyran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allyloxytetrahydropyran can be synthesized through the reaction of tetrahydropyran with allyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Allyloxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-Allyloxytetrahydropyran has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Allyloxytetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
- 2-Methoxytetrahydropyran
- 2-Ethoxytetrahydropyran
- 2-Butoxytetrahydropyran
Comparison: 2-Allyloxytetrahydropyran is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other similar compounds. For instance, 2-Methoxytetrahydropyran and 2-Ethoxytetrahydropyran have methoxy and ethoxy groups, respectively, which result in different chemical properties and reactivity patterns. The allyloxy group in this compound allows for a wider range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-prop-2-enoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6-9-8-5-3-4-7-10-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKYXXDEXCVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403997 | |
Record name | 2-Allyloxytetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-49-0 | |
Record name | 2-Allyloxytetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Allyloxytetrahydropyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the stereoselective cyclization of the 2-allyloxytetrahydropyran-3-yl radical?
A1: Understanding how this radical undergoes cyclization is crucial for controlling the stereochemistry (the 3D arrangement of atoms) in the final products. This is particularly relevant in synthesizing complex molecules where specific stereoisomers are often desired. [, ] Both papers investigate how factors like anomeric effects influence the stereochemical outcome of the reaction.
Q2: How do the cited papers investigate the influence of anomeric effects on the reaction?
A2: While the abstracts lack specifics, the titles suggest the researchers likely employed experimental and/or computational methods. They may have synthesized a series of this compound derivatives with varying substituents to study how these changes impact the stereoselectivity of the cyclization. [, ] Computational chemistry techniques could further elucidate the reaction mechanism and predict the stereochemical outcomes.
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